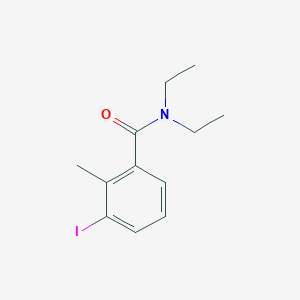
N,N-Diethyl-3-iodo-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-iodo-2-methylbenzamide is a chemical compound that belongs to the class of amides It is structurally related to N,N-Diethyl-3-methylbenzamide, commonly known as DEET, which is widely used as an insect repellent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-iodo-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the iodination of N,N-Diethyl-3-methylbenzamide. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
- Dissolve N,N-Diethyl-3-methylbenzamide in a suitable solvent such as acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N-Diethyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include N,N-Diethyl-3-azido-2-methylbenzamide, N,N-Diethyl-3-thiocyanato-2-methylbenzamide, and N,N-Diethyl-3-methoxy-2-methylbenzamide.
Oxidation: Products include N,N-Diethyl-3-hydroxy-2-methylbenzamide and N,N-Diethyl-3-formyl-2-methylbenzamide.
Reduction: Products include N,N-Diethyl-3-iodo-2-methylbenzylamine.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of more complex molecules through substitution reactions.
Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the iodine atom.
作用机制
The mechanism of action of N,N-Diethyl-3-iodo-2-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
相似化合物的比较
N,N-Diethyl-3-iodo-2-methylbenzamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but lacking the iodine atom.
N,N-Diethyl-3-chloro-2-methylbenzamide: A compound with a chlorine atom instead of iodine, which may have different reactivity and applications.
N,N-Diethyl-3-bromo-2-methylbenzamide: A compound with a bromine atom, which can also participate in halogen bonding but with different properties compared to iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N,N-diethyl-3-iodo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQSPLBMGWLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
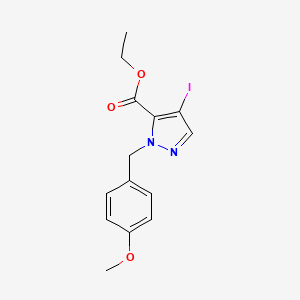
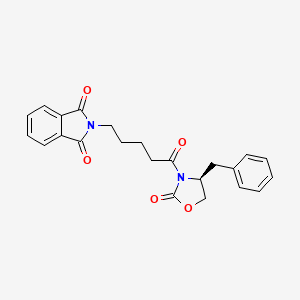
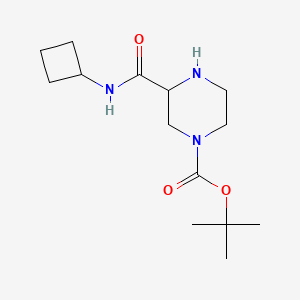
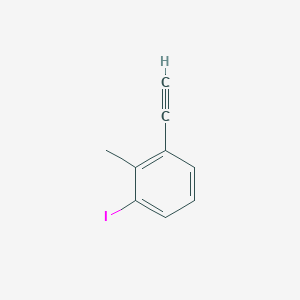
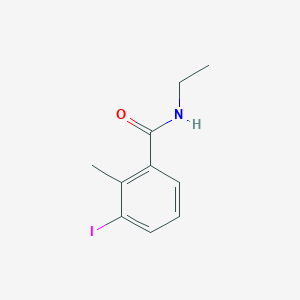
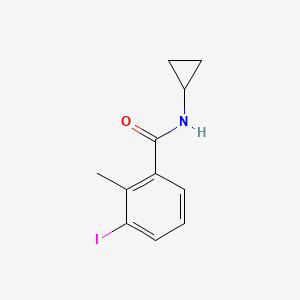
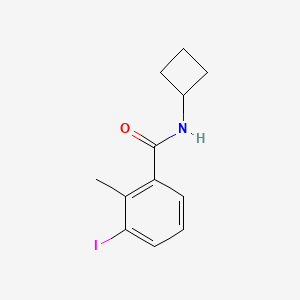
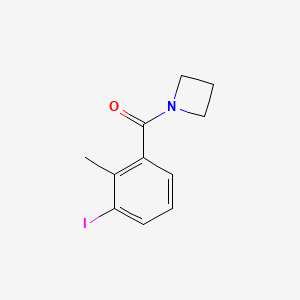

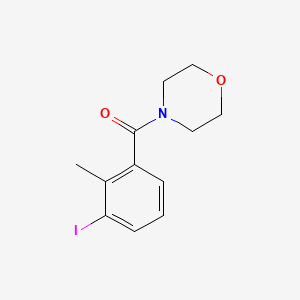
![3-([1,1'-Biphenyl]-3-yloxy)azetidine](/img/structure/B8163371.png)
![3-(([1,1'-Biphenyl]-3-yloxy)methyl)azetidine](/img/structure/B8163375.png)
![3-([1,1'-Biphenyl]-3-yloxy)propan-1-ol](/img/structure/B8163378.png)
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163382.png)
